molecular formula C8H16O2 B147498 2,2,4,4-Tetramethyl-1,3-cyclobutanediol CAS No. 3010-96-6

2,2,4,4-Tetramethyl-1,3-cyclobutanediol

Cat. No.: B147498
CAS No.: 3010-96-6
M. Wt: 144.21 g/mol
InChI Key: FQXGHZNSUOHCLO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,2,4,4-Tetramethyl-1,3-cyclobutanediol plays a significant role in biochemical reactions, particularly in the synthesis of polymeric materials. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the hydrogenation process where enzymes like hydrogenases facilitate the conversion of intermediates to the final product. The rigid structure of this compound prevents the formation of cyclic structures, which is crucial for maintaining the integrity of the polymers .

Cellular Effects

The effects of this compound on cellular processes are not extensively studied. Its role in polymer synthesis suggests that it may influence cell signaling pathways and gene expression indirectly through its polymeric products. These polymers can interact with cellular membranes and potentially affect cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It acts as a monomer in polymerization reactions, where it forms covalent bonds with other monomers to create long polymer chains. This process involves enzyme-mediated steps, including the hydrogenation of intermediates. The rigid structure of this compound ensures the stability and durability of the resulting polymers .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of this compound is a key factor. It is known to be thermally and mechanically stable, which makes it suitable for long-term studies. Over time, the compound maintains its integrity, and any degradation products are minimal. This stability is crucial for ensuring consistent results in in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to polymer synthesis. It interacts with enzymes such as hydrogenases during the hydrogenation process. The compound’s rigid structure influences the metabolic flux and the levels of metabolites involved in the synthesis of high-performance polyesters .

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in areas where polymer synthesis occurs. The compound’s stability ensures that it remains effective throughout the transport and distribution process .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations are crucial for its role in polymer synthesis, ensuring that it interacts with the necessary biomolecules to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol typically involves the pyrolysis of isobutyric anhydride followed by hydrogenation of the resulting 2,2,4,4-tetramethylcyclobutanedione . The process can be summarized in the following steps:

Industrial Production Methods

Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. For example, a method disclosed in a patent involves dissolving isobutyryl chloride in an organic solvent, adding triethylamine and zinc powder, heating until reflux, and then hydrogenating the resulting product under the action of a catalyst .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyl-1,3-cyclobutanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its rigid cyclobutane ring structure, which imparts superior thermal and mechanical properties to the resulting polyesters. Unlike bisphenol A, it does not exhibit endocrine-disrupting effects, making it a safer alternative for consumer products .

Properties

IUPAC Name

2,2,4,4-tetramethylcyclobutane-1,3-diol
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InChI

InChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3
Source PubChem
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InChI Key

FQXGHZNSUOHCLO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C1O)(C)C)O)C
Source PubChem
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Molecular Formula

C8H16O2
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DSSTOX Substance ID

DTXSID9044908, DTXSID301263004
Record name 2,2,4,4-Tetramethylcyclobutane-1,3-diol
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Record name cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol
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Molecular Weight

144.21 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-
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CAS No.

3010-96-6, 2694-23-7, 3039-96-1
Record name Tetramethyl-1,3-cyclobutanediol
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, trans-
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Record name 2,2,4,4-Tetramethylcyclobutane-1,3-diol
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, cis-
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Record name 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-
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Record name 2,2,4,4-Tetramethylcyclobutane-1,3-diol
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Record name cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol
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Record name 2,2,4,4-tetramethylcyclobutane-1,3-diol, mixed isomers
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Record name 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, TRANS-
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Synthesis routes and methods I

Procedure details

A solution of 18.0 wt % 2,2,4,4-tetramethylcyclobutane-1,3-dione and 3.90 wt % isobutyric acid in isobutyl isobutyrate was added to the reactor system containing 405 mL of a 2 wt % Ru-0.5 wt % Re-0.025 wt % Sn on alumina catalyst at a rate of 20 mL/min. The pressure at the top of the reactor was maintained at 500 psig and the temperature at the top of the catalyst bed was 128° C. These conditions were maintained for 24 hours. The average conversion of the dione was 98.4%. 2,2,4,4-Tetramethylcyclobutane-1,3-diol (16.5 wt %) was obtained at a rate of 24.8 lb/ft3 catalyst/hr (3.50 mmol/g/hr). The average conversion of isobutyric acid was 44.4% (0.592 mmol/g-hr).
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Synthesis routes and methods II

Procedure details

A 300 mL Autoclave Engineers autoclave was charged with 25 grams of 2,2,4,4-tetramethylcyclobutane-1,3-dione, 87.50 grams Isopar™ G, 12.50 grams of water, and approximately 8 grams of washed raney nickel catalyst. The autoclave was pressure purged three times with nitrogen and three times with hydrogen, and the pressure was increased to 3.5 MPa (500 psig) with hydrogen. The autoclave was heated to 100° C. with stirring at approximately 1400 rpm and held for 5 hours at 3.5 MPa (500 psig). Analysis of the product by gas chromatography indicated that complete conversion of the 2,2,4,4-tetramethylcyclobutane-1,3-dione was obtained with 97.3% selectivity to 2,2,4,4-tetramethycyclobutane-1,3-diol with a cis:trans ratio of 0.6:1.
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25 g
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Synthesis routes and methods III

Procedure details

A 2 liter Parr autoclave was charged with 100 grams of 2,2,4,4-tetramethylcyclobutane-1,3-dione, 300 grams of 4-methyl-2-pentanol, and 50 grams of 2% ruthenium on alumina (surface area=10 m2/g, purchased from BASF Catalysts). The autoclave was pressure purged three times with nitrogen and three times with hydrogen, and the pressure was increased to 3.5 MPa (500 psig) with hydrogen. The autoclave was heated to 100° C. with stirring at approximately 1300 rpm and held for 6 hours at 3.5 MPa (500 psig). Analysis of the product by gas chromatography indicated that complete conversion of the 2,2,4,4-tetramethylcyclobutane-1,3-dione was obtained with 99.5% selectivity to 2,2,4,4-tetramethycyclobutane-1,3-diol with a cis:trans ratio of 1.54:1.
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100 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Reactant of Route 2
2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Reactant of Route 3
2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Reactant of Route 4
2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Reactant of Route 5
2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Reactant of Route 6
2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Customer
Q & A

Q1: What is the molecular formula and weight of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol?

A1: The molecular formula of this compound is C8H16O2, and its molecular weight is 144.21 g/mol.

Q2: Are there any spectroscopic data available for TMCD?

A2: Yes, studies frequently characterize TMCD using ¹H NMR and ¹³C NMR spectroscopy. [, , , , ]

Q3: Why is TMCD considered a suitable alternative to BPA?

A3: TMCD-based polyesters demonstrate excellent thermal stability, mechanical strength, and optical clarity, making them viable alternatives to BPA-based materials. [, ]

Q4: How does the incorporation of TMCD affect the properties of polyesters?

A4: TMCD's rigid structure contributes to a higher glass transition temperature (Tg) in polyesters, enhancing their thermal resistance. The specific Tg range depends on the TMCD content and other diols used in the copolymer. [, , , , , , , ]

Q5: How does TMCD impact the transparency of polymers?

A5: Incorporating TMCD can lead to completely amorphous polyesters, significantly improving their transparency compared to semi-crystalline counterparts. This is particularly beneficial for applications requiring high optical clarity. [, ]

Q6: Does TMCD improve the barrier properties of polyesters?

A6: While the addition of TMCD might slightly increase oxygen and carbon dioxide permeability in some polyesters, the resulting copolymers still exhibit good barrier properties, making them suitable for specific packaging applications. [, ]

Q7: What about the impact resistance of TMCD-containing polyesters?

A7: Research indicates that impact resistance is inversely proportional to TMCD content. Specific compositions with TMCD can achieve a balance of high Tg and high impact resistance, expanding their application range. []

Q8: What is the role of organotin catalysts in TMCD-based polyester synthesis?

A8: Organotin catalysts, like dimethyltin oxide, are crucial for the esterification of TMCD with terephthalic acid. DFT studies suggest they facilitate an intramolecular acyl-transfer mechanism, aiding in polyester formation. []

Q9: Can TMCD be synthesized through a ketene-based route?

A9: Yes, a versatile approach utilizing the dimerization of ketenes, derived from Meldrum's acid, allows the synthesis of structurally diverse cyclobutanediol (CBDO) monomers, including TMCD. This method offers flexibility in tuning the physical properties of the resulting polymers. []

Q10: Have computational methods been used to study TMCD?

A10: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of organotin-catalyzed esterification reactions involving TMCD and terephthalic acid, providing insights into the reaction pathway. []

Q11: How does modifying the cyclobutanediol structure impact polymer properties?

A11: The structural diversity of CBDO monomers, achievable through synthetic modifications, allows for tuning the physical properties of the resulting polyesters. For example, varying the substituents on the cyclobutane ring can significantly influence the glass transition temperature. [, ]

Q12: Is TMCD resistant to hydrolysis?

A12: Polyformals of TMCD have shown remarkable resistance to hydrolysis, particularly under alkaline conditions, highlighting their potential for applications requiring durability in challenging environments. []

Q13: Are there concerns about the endocrine disruption potential of TMCD?

A13: While TMCD is considered a BPA alternative, research suggests it might possess endocrine-disrupting effects. Further studies are needed to evaluate its long-term health consequences. [, ]

Q14: What are the considerations for recycling and waste management of TMCD-containing materials?

A14: Research into the recyclability and life cycle assessment of TMCD-based polymers is crucial for developing sustainable practices and minimizing environmental impact. [, ]

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